5-(Aminomethyl)benzo[d]isoxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-5-1-2-7-6(3-5)8(10)11-12-7/h1-3H,4,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWMOSYJDKAWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634920 | |
| Record name | 5-(Aminomethyl)-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368426-89-5 | |
| Record name | 5-(Aminomethyl)-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Aminomethyl Benzo D Isoxazol 3 Amine and Its Analogues
General Synthetic Strategies for Benzo[d]isoxazol-3-amine Derivatives
The benzo[d]isoxazol-3-amine core is a privileged heterocyclic motif, and its synthesis has been approached through various methodologies. Key strategies include annulation reactions that build the isoxazole (B147169) ring onto a pre-existing benzene (B151609) ring and ring-closing reactions of suitably functionalized aromatic precursors.
Annulation Reactions Utilizing Acetohydroxamic Acid and Related Precursors
One effective method for the construction of the benzo[d]isoxazol-3-amine skeleton involves the reaction of a substituted 2-halobenzonitrile with acetohydroxamic acid. google.com This approach relies on the nucleophilic character of the hydroxamic acid to displace the halide, followed by an intramolecular cyclization to form the isoxazole ring. For instance, a 2-fluorobenzonitrile (B118710) derivative can be treated with acetohydroxamic acid in the presence of a base to facilitate the initial nucleophilic aromatic substitution, which is then followed by a base-mediated ring closure to afford the benzo[d]isoxazol-3-amine product. The reaction conditions for this transformation are summarized in the table below.
| Step | Reagents and Conditions | Product |
| 1 | Substituted 2-fluorobenzonitrile, Acetohydroxamic acid, Base (e.g., K₂CO₃), Reaction medium (e.g., DMF) | Benzo[d]isoxazol-3-amine derivative |
Ring-Closing Reactions for Benzo[d]isoxazole Core Formation
An alternative and widely used strategy for the synthesis of the benzo[d]isoxazole core involves the intramolecular cyclization of ortho-functionalized benzene derivatives. A common precursor for this type of reaction is a 2-hydroxybenzonitrile. The hydroxyl group, after conversion to a better leaving group or under specific reaction conditions, can react with a nitrogen source that ultimately forms the 3-amino group of the isoxazole ring.
Another approach involves the cyclization of 2-nitrobenzonitriles. The nitro group can be reduced to a nitroso or hydroxylamino group, which then undergoes an intramolecular cyclization with the adjacent nitrile functionality to form the N-O bond of the isoxazole ring.
Targeted Synthesis of the 5-(Aminomethyl) Moiety
The introduction of the aminomethyl group at the 5-position of the benzo[d]isoxazol-3-amine core is typically achieved through a functional group interconversion strategy. A common and effective approach involves the nitration of the pre-formed benzo[d]isoxazol-3-amine, followed by reduction of the resulting nitro group.
Nitration: The nitration of the benzo[d]isoxazol-3-amine core can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor the formation of the 5-nitro derivative.
Reduction of the Nitro Group: The subsequent reduction of the 5-nitrobenzo[d]isoxazol-3-amine to 5-(aminomethyl)benzo[d]isoxazol-3-amine is a critical step. This transformation requires a reducing agent capable of converting the nitro group to an aminomethyl group. This is often a multi-step process, where the nitro group is first reduced to an amino group, which is then converted to the aminomethyl group. However, direct conversion methodologies are also being explored. A plausible synthetic route is the reduction of a 5-cyanobenzo[d]isoxazol-3-amine precursor.
Alternative Route via a Cyano Intermediate:
Synthesis of 5-Cyanobenzo[d]isoxazol-3-amine: This intermediate can be prepared from a corresponding 5-bromo or 5-iodobenzo[d]isoxazol-3-amine (B11726875) via a palladium-catalyzed cyanation reaction, using a cyanide source such as zinc cyanide or potassium cyanide.
Reduction of the Cyano Group: The 5-cyanobenzo[d]isoxazol-3-amine can then be reduced to the target this compound. This reduction can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient method. wikipedia.org
| Precursor | Reagents and Conditions for Reduction | Product |
| 5-Cyanobenzo[d]isoxazol-3-amine | H₂, Raney Nickel or Palladium on Carbon, Solvent (e.g., Ethanol (B145695), Methanol), Elevated pressure and temperature | This compound |
| 5-Cyanobenzo[d]isoxazol-3-amine | Lithium aluminum hydride (LiAlH₄) in a suitable ether solvent (e.g., THF, Diethyl ether) | This compound |
Advanced Cascade and Multicomponent Reactions Incorporating Benzo[d]isoxazol-3-amine
Recent advances in organic synthesis have led to the development of powerful cascade and multicomponent reactions that allow for the rapid construction of complex molecular architectures from simple starting materials. Benzo[d]isoxazol-3-amine has emerged as a versatile building block in such transformations.
I₂-DMSO-Mediated [3+1+2] Cascade Annulation Reactions
A notable example of an advanced synthetic methodology is the I₂-DMSO-mediated multicomponent [3+1+2] cascade annulation reaction. nih.govacs.orgresearchgate.netacs.orgfigshare.com This metal-free reaction utilizes aryl methyl ketones, enaminones, and benzo[d]isoxazol-3-amine as substrates to construct highly substituted pyrimidine (B1678525) derivatives. nih.govacs.orgresearchgate.netacs.orgfigshare.com
The I₂-DMSO-mediated reaction proceeds through a transannulation of the benzo[d]isoxazol-3-amine. nih.govacs.orgresearchgate.netacs.orgfigshare.com This process involves the cleavage of the N-O bond in the isoxazole ring and the subsequent formation of two new C-N bonds and one new C-C bond in a single operation. nih.govacs.orgresearchgate.netacs.orgfigshare.com This cascade reaction provides a direct and efficient route to 2,4,5-substituted pyrimidine derivatives, which are themselves valuable scaffolds in medicinal chemistry. The reaction demonstrates excellent functional group tolerance and can be performed under mild conditions. acs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Reagents and Conditions | Product |
| Benzo[d]isoxazol-3-amine | Aryl methyl ketone | Enaminone | I₂, DMSO, Heat | 2,4,5-Substituted pyrimidine derivative |
This powerful transformation highlights the utility of benzo[d]isoxazol-3-amine as a synthon for the construction of more complex heterocyclic systems, opening up new avenues for the diversification of this chemical scaffold.
Bond Formation Analysis (C-N and C-C Bonds)
The synthesis of this compound involves the strategic formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds to construct the desired molecular architecture. A plausible synthetic strategy would involve the initial formation of a substituted benzo[d]isoxazole core, followed by the introduction or modification of functional groups at the 3 and 5 positions.
A hypothetical retrosynthetic analysis suggests that the target molecule could be assembled from a precursor such as a 5-cyano or 5-nitro-substituted 3-halobenzo[d]isoxazole. This approach allows for the sequential introduction of the amino and aminomethyl functionalities.
C-N Bond Formation:
The introduction of the 3-amino group can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A 3-chloro- or 3-bromo-benzo[d]isoxazole derivative can serve as the electrophile, reacting with an ammonia (B1221849) equivalent or a protected amine. The use of microwave irradiation has been shown to efficiently promote such substitutions, leading to 3-amino-substituted 1,2-benzisoxazoles in good to high yields. researchgate.net Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, also represent a powerful tool for forming C-N bonds in the synthesis of functionalized heterocycles. nih.govnih.gov
The aminomethyl group at the 5-position can be derived from the reduction of a nitrile (cyano) group. This transformation, typically achieved using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, is a well-established method for forming a C-N bond while extending the carbon chain by one atom.
C-C Bond Formation:
The introduction of the precursor to the aminomethyl group, the cyano group, at the 5-position of the benzo[d]isoxazole ring would likely involve a palladium-catalyzed cross-coupling reaction, such as the Rosenmund-von Braun reaction, using a 5-halo-benzo[d]isoxazole and a cyanide source like zinc cyanide or copper(I) cyanide. This reaction is a key step in forming the C-C bond between the aromatic ring and the cyano group.
An alternative approach for the C-C bond formation could involve the direct cyanation of the benzo[d]isoxazole core through C-H activation, although this can present challenges in terms of regioselectivity.
Green Chemistry Approaches in Benzo[d]isoxazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Deep Eutectic Solvents (DES) in Isoxazole and Isoxazoline Synthesis
Deep Eutectic Solvents (DES) have emerged as promising green reaction media for the synthesis of isoxazoles and isoxazolines. core.ac.uk DES are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. They offer several advantages, including low cost, low toxicity, biodegradability, and high thermal and chemical stability.
The synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in a one-pot, three-step reaction using choline (B1196258) chloride:urea (B33335) as a deep eutectic solvent. core.ac.uk This methodology avoids the use of volatile and toxic organic solvents. The reaction proceeds through the in-situ formation of a nitrile oxide from an aldoxime, followed by a [3+2] cycloaddition with an alkyne. nih.gov The use of DES was found to be essential for the reaction to proceed. core.ac.uk
The application of DES in the synthesis of the specific target, this compound, could be envisioned for the core ring formation step, potentially providing a more sustainable alternative to traditional solvent systems.
Challenges and Innovations in Benzo[d]isoxazole Synthesis
The synthesis of functionalized benzo[d]isoxazoles is not without its challenges. Key difficulties include controlling regioselectivity during the initial ring formation and the subsequent functionalization of the bicyclic system. The inherent reactivity of the N-O bond in the isoxazole ring can also lead to undesired side reactions under certain conditions. researchgate.net
Challenges:
Regioselectivity: The synthesis of substituted isoxazoles can often lead to mixtures of regioisomers. For example, the reaction of β-keto-nitriles with hydroxylamine (B1172632) can produce both 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, with the outcome being highly dependent on reaction conditions such as pH and temperature. organic-chemistry.org
Functional Group Compatibility: The synthesis of complex benzo[d]isoxazole derivatives requires careful consideration of functional group tolerance in multi-step sequences. Protecting groups may be necessary to avoid unwanted reactions.
N-O Bond Cleavage: The isoxazole ring is susceptible to cleavage of the weak N-O bond under reductive or certain catalytic conditions, which can be a limitation in synthetic design. researchgate.net
Innovations:
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic rings, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of benzo[d]isoxazole derivatives, such as in nucleophilic aromatic substitution reactions to introduce the 3-amino group. researchgate.net
Flow Chemistry: The development of continuous flow processes for isoxazole synthesis allows for better control over reaction parameters, improved safety, and easier scalability.
Novel Catalytic Systems: The development of new and more efficient catalysts, including those for palladium-catalyzed amination and cyanation, continues to expand the toolkit for the synthesis of complex benzo[d]isoxazoles. nih.govnih.gov
These ongoing innovations are paving the way for more efficient, selective, and sustainable methods for the synthesis of novel benzo[d]isoxazole derivatives like this compound.
Chemical Reactivity and Derivatization Strategies for 5 Aminomethyl Benzo D Isoxazol 3 Amine
Reactivity of the 3-Amino Group
The amino group at the 3-position of the benzisoxazole ring is an electron-rich nucleophilic center. Its reactivity is influenced by the electronic nature of the fused aromatic heterocyclic system. The lone pair of electrons on the nitrogen atom can participate in reactions with a wide range of electrophilic species. The chemistry of this group is expected to be analogous to that of other 3-aminoisoxazoles.
The 3-amino group is anticipated to function as a potent nucleophile, readily attacking electron-deficient centers. This reactivity is well-documented in simpler analogs, such as 5-methyl-isoxazol-3-amine. In a predictive model based on this analog, the NH2 group of 5-(Aminomethyl)benzo[d]isoxazol-3-amine would attack electrophilic reagents like activated enol ethers. These enol ethers, which feature strong electron-withdrawing groups, possess an electron-poor double bond, making them susceptible to nucleophilic attack.
The initial step of this reaction is the nucleophilic addition of the 3-amino group to the electrophilic carbon of the enol ether, followed by the elimination of an alkoxy group (e.g., ethoxy), in a process known as vinylogous nucleophilic substitution. This results in the formation of an enamine intermediate.
Following the initial nucleophilic attack and formation of an enamine, intramolecular condensation and cyclization reactions can occur, leading to the formation of new, fused heterocyclic ring systems. The specific outcome of the reaction often depends on the nature of the electrophilic reagent and the reaction conditions, such as temperature and solvent.
When the 3-amino group reacts with electrophiles containing multiple reactive sites, such as diethyl ethoxymethylenemalonate (EMM), a subsequent intramolecular cyclization can occur to form a fused pyrimidinone ring. Based on studies with 5-methylisoxazol-3-amine, the initially formed isoxazolylenamine intermediate can undergo cyclization under thermal conditions (e.g., refluxing in xylene). mdpi.com The reaction involves the attack of the secondary amine of the enamine intermediate onto one of the ester carbonyl groups, followed by elimination of ethanol (B145695) to yield the corresponding isoxazolo[2,3-a]pyrimidinone derivative. mdpi.com This cascade reaction provides a direct route to complex heterocyclic systems.
Table 1: Predicted Reaction with Diethyl Ethoxymethylenemalonates to Form Isoxazolopyrimidinones This table is based on analogous reactions of 5-methylisoxazol-3-amine. mdpi.com
| Starting Amine | Electrophilic Reagent | Intermediate | Final Fused Heterocycle |
|---|---|---|---|
| This compound | Diethyl ethoxymethylenemalonate | Benzo[d]isoxazolylenamine | Benzo[d]isoxazolo[2,3-a]pyrimidinone |
If the electrophilic reagent lacks a suitable group for a secondary cyclization, or if milder reaction conditions are employed, the reaction may terminate at the enamine stage. For instance, the reaction of 3-amino-5-methyl-isoxazole with ethoxymethylenecyanoacetates (EMCA) or ethoxymethylenemalononitriles (EMMN) in refluxing ethanol yields stable isoxazolylenamines without subsequent cyclization. mdpi.com This occurs because the nitrile group is less electrophilic than the ester carbonyl under these conditions, preventing the intramolecular ring-closing step. mdpi.com Therefore, by choosing the appropriate electrophile, it is possible to selectively synthesize either the fused heterocycle or the stable enamine intermediate.
Table 2: Predicted Reaction with Activated Enol Ethers to Form Isoxazolylenamines This table is based on analogous reactions of 5-methylisoxazol-3-amine. mdpi.com
| Starting Amine | Electrophilic Reagent | Predicted Product (Stable Enamine) |
|---|---|---|
| This compound | Ethyl ethoxymethylenecyanoacetate | Ethyl 2-cyano-3-((5-(aminomethyl)benzo[d]isoxazol-3-yl)amino)acrylate |
| This compound | Ethoxymethylenemalononitrile | 2-((5-(aminomethyl)benzo[d]isoxazol-3-yl)aminomethylene)malononitrile |
Condensation and Cyclization Reactions to Form Fused Heterocycles
Reactivity of the 5-(Aminomethyl) Moiety
The 5-(aminomethyl) group is a primary amine attached to the benzisoxazole ring via a methylene (B1212753) (-CH2-) linker. This functionality behaves as a typical primary alkylamine, and its reactivity is largely independent of the heterocyclic core, although the aromatic system may exert some electronic influence. This group is a key site for derivatization to modify the molecule's properties.
The primary amine of the aminomethyl group can undergo a variety of standard chemical transformations common to amines. These derivatizations are useful for introducing new functional groups or building larger molecular architectures. Common derivatization strategies include:
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base will convert the primary amine into a secondary amide. This is a robust and high-yielding reaction. iu.edulibretexts.org
Alkylation: The amine can act as a nucleophile to displace leaving groups from alkyl halides, leading to the formation of secondary or tertiary amines. However, these reactions can sometimes lead to over-alkylation, producing a mixture of products. libretexts.org
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) will form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides the corresponding urea or thiourea derivatives.
Table 3: Potential Derivatization Reactions of the 5-(Aminomethyl) Moiety
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Acylation | Acetyl Chloride | Amide |
| Alkylation | Methyl Iodide | Secondary Amine |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
| Urea Formation | Phenyl Isocyanate | Urea |
Modification for Conjugation and Probe Development
The presence of two primary amine functionalities, the 3-amino group and the aminomethyl group, makes this compound a versatile scaffold for the development of bioconjugates and fluorescent probes. These amino groups can serve as reactive handles for the attachment of various moieties, such as biotin, fluorophores, or other biomolecules.
The differential reactivity of the two amino groups can potentially be exploited for selective modification. The 3-amino group, being directly attached to the electron-rich heteroaromatic isoxazole (B147169) ring, is expected to have a different nucleophilicity compared to the aminomethyl group, which is attached to the benzene (B151609) ring via a methylene spacer. This difference could allow for regioselective derivatization under carefully controlled reaction conditions.
Common strategies for modifying primary amines for conjugation purposes include:
Acylation: Reaction with activated esters (e.g., N-hydroxysuccinimide esters), acid chlorides, or anhydrides to form stable amide bonds. This is a widely used method for attaching labels and linkers.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be subsequently reduced to stable secondary amines.
Isothiocyanate and Isocyanate Addition: Reaction with isothiocyanates or isocyanates to yield thioureas and ureas, respectively. These linkages are often employed in the design of fluorescent probes.
For instance, a fluorescent dye containing an N-hydroxysuccinimide ester could be reacted with this compound to yield a fluorescent probe. The site of attachment would depend on the relative reactivity of the two amino groups.
| Modification Strategy | Reagent Type | Resulting Linkage | Application |
| Acylation | NHS-ester, Acid Chloride | Amide | Bioconjugation, Labeling |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary Amine | Linker Attachment |
| Isothiocyanate Addition | Isothiocyanate | Thiourea | Fluorescent Probe Synthesis |
| Isocyanate Addition | Isocyanate | Urea | Probe Development |
Functionalization of the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole ring is a "privileged scaffold" in medicinal chemistry, and its functionalization can significantly impact the biological activity of the molecule. mdpi.com
Regioselective Substitution Patterns
Electrophilic aromatic substitution on the benzene portion of the benzo[d]isoxazole ring is a key strategy for introducing further diversity. The regioselectivity of such reactions is governed by the directing effects of the existing substituents: the fused isoxazole ring, the 3-amino group, and the 5-aminomethyl group.
The 3-amino group is a strong activating group and an ortho, para-director. The isoxazole ring itself has a complex directing effect, but it is generally considered to be deactivating for electrophilic substitution. The 5-aminomethyl group is also an activating, ortho, para-directing group.
Given the positions of the existing substituents, electrophilic attack is most likely to occur at the 4- and 6-positions of the benzene ring. The relative preference for one position over the other would depend on the specific electrophile and reaction conditions. For instance, nitration or halogenation would be expected to yield a mixture of 4- and 6-substituted products.
It is important to note that the amino groups may require protection prior to electrophilic substitution to prevent side reactions.
Influence of Substituents on Electronic Properties and Reactivity
The introduction of substituents onto the benzo[d]isoxazole ring can profoundly influence the electronic properties and, consequently, the reactivity of the entire molecule.
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or additional amino groups at the 4- or 6-positions would increase the electron density of the aromatic system. This would enhance the nucleophilicity of the 3-amino group and make the benzene ring more susceptible to further electrophilic attack.
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of groups like nitro, cyano, or haloforms would decrease the electron density. This would reduce the nucleophilicity of the amino groups and deactivate the ring towards further electrophilic substitution.
These electronic modifications can be strategically employed to fine-tune the properties of derivatives for specific applications. For example, in the context of probe development, the introduction of an electron-donating group could enhance the quantum yield of an attached fluorophore, while an electron-withdrawing group could shift its emission wavelength.
The electronic nature of substituents also impacts the pKa of the amino groups, thereby influencing their reactivity and binding interactions in a biological context.
| Substituent Type | Example | Effect on Benzene Ring | Effect on Amino Group Nucleophilicity |
| Electron-Donating | -OCH3, -CH3 | Activation | Increase |
| Electron-Withdrawing | -NO2, -CN | Deactivation | Decrease |
Structure Activity Relationship Sar Studies of Benzo D Isoxazol 3 Amine Scaffolds in Biological Systems
Benzo[d]isoxazole Derivatives as Receptor Tyrosine Kinase (RTK) Inhibitors
Derivatives of the 3-amino-benzo[d]isoxazole scaffold have been extensively investigated as inhibitors of RTKs, which are crucial mediators of cellular signaling pathways often dysregulated in cancer. nih.govacs.org SAR studies have successfully identified key structural modifications that enhance potency and selectivity against various RTK families. acs.orgnih.gov
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Family
SAR studies have identified 3-amino benzo[d]isoxazoles as potent, multi-targeted inhibitors of both the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families. acs.orgnih.gov A critical structural feature for potent inhibition is the incorporation of an N,N'-diphenyl urea (B33335) moiety at the 4-position of the benzo[d]isoxazole ring. acs.org This substitution pattern has proven essential for high-affinity binding to the ATP-binding site of these kinases.
Within a series of these derivatives, compound 50 emerged as a particularly effective agent. It demonstrated significant in vivo efficacy in a model of VEGF-stimulated vascular permeability, with an ED50 of 2.0 mg/kg. acs.orgnih.gov Furthermore, when administered orally at a dose of 10 mg/kg/day, compound 50 resulted in 81% tumor growth inhibition in a human fibrosarcoma (HT1080) xenograft model. acs.orgnih.gov
Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) Family
The same class of 3-amino benzo[d]isoxazoles featuring the N,N'-diphenyl urea linkage at the 4-position also shows potent inhibitory activity against the PDGFR family. acs.orgnih.gov The structural requirements for inhibiting PDGFR overlap significantly with those for VEGFR, allowing for the development of dual inhibitors. The SAR for this series indicates that the urea linker and the specific substitution pattern on the terminal phenyl rings are crucial for achieving potent, multi-targeted inhibition of both receptor families. acs.org
Inhibition of c-Met Kinase
The 3-amino-benzo[d]isoxazole scaffold has also been successfully utilized to develop potent inhibitors of c-Met kinase, another RTK implicated in oncogenesis. nih.gov A systematic SAR study led to the identification of several compounds with IC50 values below 10 nM against c-Met. nih.gov
Among these, compound 28a was identified as the most potent inhibitor, displaying an enzymatic IC50 of 1.8 nM. nih.govconsensus.app It also showed strong activity at the cellular level, inhibiting the c-Met-dependent EBC-1 cell line with an IC50 of 0.18 µM. nih.gov Further evaluation revealed that compound 28a possesses a favorable selectivity profile when tested against a panel of 14 other RTKs. nih.gov The key structural features contributing to this high potency include the core 3-amino-benzo[d]isoxazole ring system linked to a substituted pyridine (B92270) moiety.
Table 1: Inhibitory Activity of Benzo[d]isoxazole Derivatives against Receptor Tyrosine Kinases
| Compound | Target Kinase | Activity Type | Activity Value | Reference |
|---|---|---|---|---|
| Compound 50 | VEGF-stimulated vascular permeability | ED50 | 2.0 mg/kg | acs.orgnih.gov |
| Compound 50 | HT1080 tumor growth | % Inhibition | 81% at 10 mg/kg/day | acs.orgnih.gov |
| Compound 28a | c-Met (enzymatic) | IC50 | 1.8 nM | nih.gov |
| Compound 28a | c-Met (cellular, EBC-1) | IC50 | 0.18 µM | nih.gov |
Benzo[d]isoxazole Derivatives as Programmed Cell Death Protein 1/Ligand 1 (PD-1/PD-L1) Pathway Modulators
Targeting the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a leading strategy in cancer immunotherapy. nih.gov A novel series of small-molecule inhibitors based on the benzo[d]isoxazole scaffold has been developed to block this critical immune checkpoint interaction. nih.gov
Preliminary SAR investigations of these compounds have provided insights into the structural requirements for potent inhibitory activity. The studies led to the discovery of compound P20 , which demonstrated the most potent activity in the series with an IC50 value of 26.8 nM in an assay measuring the disruption of the PD-1/PD-L1 interaction. nih.gov These findings establish compound P20 as a promising lead for the further development of small-molecule PD-1/PD-L1 inhibitors. nih.gov
Investigating Compound-Protein Binding Interactions
To understand the structural basis for the inhibitory activity of the benzo[d]isoxazole series, molecular modeling studies were conducted. nih.gov Docking analysis of the most potent compound, P20 , with the PD-L1 dimer complex (PDB ID: 5j89) was performed to elucidate its binding mode. nih.gov
The results of the docking analysis indicated that compound P20 binds to the PD-L1 dimer with high affinity. nih.gov The model suggests that the inhibitor occupies a key hydrophobic pocket at the dimer interface, effectively preventing the protein-protein interaction with PD-1. This structural insight is crucial for guiding the rational design and optimization of future generations of benzo[d]isoxazole-based PD-1/PD-L1 inhibitors.
Table 2: Inhibitory Activity of Benzo[d]isoxazole Derivatives against the PD-1/PD-L1 Pathway
| Compound | Target | Activity Type | Activity Value | Reference |
|---|---|---|---|---|
| Compound P20 | PD-1/PD-L1 Interaction | IC50 | 26.8 nM | nih.gov |
Modulation of Chemokine Receptor Activity
Chemokine receptors, a class of G protein-coupled receptors, are involved in various physiological and pathological processes, including immune cell trafficking and inflammation. While isoxazole-containing compounds have been explored as modulators for various receptors, a review of the available scientific literature did not yield specific structure-activity relationship studies focused on benzo[d]isoxazol-3-amine derivatives as direct modulators of chemokine receptor activity. Further research is required to determine if this chemical scaffold can be adapted for the selective modulation of this important receptor family.
Antimicrobial Activity of Isoxazole (B147169) and Benzo[d]isoxazole Derivatives
The isoxazole ring is a component of several approved antibacterial drugs, highlighting its importance in the development of antimicrobial agents. researchgate.net Derivatives of benzo[d]isoxazole have also been investigated for their antimicrobial properties against a range of pathogens. nih.gov
There is no specific information available in the scientific literature regarding the activity of 5-(Aminomethyl)benzo[d]isoxazol-3-amine against the FtsK motor domain of DNA translocase in Salmonella typhi. However, studies on related benzo[d]isoxazole derivatives have demonstrated antibacterial activity against other bacterial species, including the closely related Salmonella typhimurium.
One study synthesized a series of novel benzisoxazole analogs and screened them for in vitro antibacterial activity. Some of these compounds showed good activity against S. typhimurium. nih.gov This suggests that the benzo[d]isoxazole scaffold may have the potential for development as an anti-Salmonella agent. The FtsK/SpoIIIE family of DNA translocases is a potential target for new antibacterial drugs, but specific inhibitors based on the benzo[d]isoxazole scaffold have not yet been reported.
The antimicrobial activity of isoxazole derivatives is often influenced by the nature and position of substituents on the ring system. For example, the introduction of a thiophene (B33073) moiety to an isoxazole ring has been shown to increase its antimicrobial activity. nih.gov
Below is a table summarizing the antimicrobial activity of some benzo[d]isoxazole derivatives against various bacterial strains, illustrating the potential of this scaffold.
| Compound ID | Bacterial Strain | Activity | Reference |
| Compound 37 | S. aureus | High activity at 1 µg/mL | nih.gov |
| Various Analogs | S. typhimurium | Good activity | nih.gov |
| Various Analogs | M. tuberculosis H37Rv | MIC between 3.125 and >50 µg/mL | nih.gov |
This table is for illustrative purposes and is based on data for related benzo[d]isoxazole derivatives, not this compound itself.
Impact of 5-(Aminomethyl) and 3-Amino Substituents on Pharmacological Profiles
The pharmacological profile of a molecule is significantly influenced by its substituents, which affect properties such as target binding, solubility, and metabolic stability. In the case of this compound, the two primary amino groups are expected to play a crucial role in its biological activity.
The 3-amino group is a common feature in many biologically active benzo[d]isoxazole derivatives. For instance, 3-amino-benzo[d]isoxazoles have been identified as potent inhibitors of receptor tyrosine kinases, such as c-Met. nih.gov The amino group in this position can act as a key hydrogen bond donor, interacting with the target protein.
The 5-(aminomethyl) substituent introduces a flexible basic side chain. In other heterocyclic systems, such as benzimidazoles, the position and nature of amino and amido side chains have been shown to strongly influence their antiproliferative activity. mdpi.com An aminomethyl group can impact a compound's physicochemical properties, such as its pKa and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The basic nature of the aminomethyl group could also facilitate interactions with acidic residues in biological targets.
Applications of the Benzo D Isoxazole Scaffold in Chemical Biology and Drug Discovery Research
Role as a Privileged Scaffold for Novel Ligand Development
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. researchgate.net The benzo[d]isoxazole (also known as 1,2-benzisoxazole) nucleus is widely recognized as such a scaffold. researchgate.netrsc.org This designation stems from the observation that numerous compounds incorporating this moiety exhibit a wide array of significant pharmacological activities. nih.govcapes.gov.br The adaptable binding characteristics of the benzisoxazole template allow it to serve as a foundational structure for ligands targeting a variety of proteins. researchgate.net
The versatility of the benzo[d]isoxazole scaffold is demonstrated by the diverse biological activities associated with its derivatives. Research has shown that compounds containing this core structure can act as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antipsychotic agents, among others. researchgate.netrsc.orgontosight.ai The importance of this scaffold is further underscored by its presence in several drugs approved by the U.S. Food and Drug Administration (FDA), such as the antipsychotics Risperidone and Paliperidone, and the antiepileptic drug Zonisamide. researchgate.net The consistent discovery of highly active compounds containing the benzo[d]isoxazole ring suggests that it will continue to be a prominent candidate in drug discovery endeavors. nih.govcapes.gov.br
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Antimicrobial | Infectious Diseases | researchgate.net |
| Anticancer | Oncology | researchgate.net |
| Anti-inflammatory | Inflammatory Disorders | rsc.org |
| Anticonvulsant | Neurology (e.g., Epilepsy) | researchgate.net |
| Antipsychotic | Psychiatry (e.g., Schizophrenia) | researchgate.net |
| Antitubercular | Infectious Diseases (Tuberculosis) | nih.gov |
| Acetylcholinesterase Inhibition | Neurology (e.g., Alzheimer's Disease) | researchgate.net |
| HIF-1α Inhibition | Oncology | nih.govnih.gov |
Scaffold Hopping and Lead Optimization Strategies in Drug Design
Scaffold hopping is a crucial strategy in modern drug discovery that involves modifying the central core of a known active compound to identify a novel chemical class with similar biological activity. nih.gov This approach is widely used for lead optimization, aiming to overcome issues with an existing chemical series, such as poor pharmacokinetic properties, metabolic instability, or toxicity, while retaining the desired therapeutic action. nih.govresearchgate.net
One of the key challenges in lead optimization is addressing the metabolic liabilities of aromatic compounds, which are often prone to oxidative metabolism by cytochrome P450 enzymes. researchgate.net A common and effective scaffold hopping strategy is the replacement of a metabolically labile aromatic ring with a more electron-deficient heterocyclic system. researchgate.net Introducing nitrogen atoms into an aromatic system, for instance by replacing a phenyl ring with a pyridyl or pyrimidyl ring, can significantly enhance metabolic stability and, consequently, the half-life of a compound.
The benzo[d]isoxazole scaffold is an excellent candidate for such bioisosteric replacement strategies. Its electronic properties and structural conformation can mimic those of other aromatic or heterocyclic systems, allowing it to preserve the key pharmacophoric features required for target binding. By strategically employing the benzo[d]isoxazole core in scaffold hopping, medicinal chemists can generate new lead compounds with improved drug-like properties, including enhanced metabolic stability and reduced potential for the formation of reactive metabolites. researchgate.net
Integration into Peptidomimetics and Unnatural Amino Acid Research
While peptides of natural amino acids have desirable medicinal properties, their therapeutic application is often hampered by low stability against proteolysis. nih.gov To overcome this limitation, researchers develop peptidomimetics—compounds that mimic the structure and function of natural peptides but are more resistant to enzymatic degradation. nih.gov A primary strategy in creating peptidomimetics is the incorporation of unnatural amino acids (UAAs) into the peptide chain. nih.govthieme.de
Isoxazole-based structures, including derivatives of the benzo[d]isoxazole scaffold, are valuable building blocks in this field. mdpi.com For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been investigated as a novel unnatural β-amino acid. mdpi.com The bifunctional nature of such molecules, possessing both an amino and a carboxylic acid group, allows them to be incorporated into peptide sequences. mdpi.com The resulting hybrid peptides, which consist of both natural α-amino acids and isoxazole-based β-amino acids, show great promise as therapeutic agents with enhanced stability. mdpi.comkisti.re.kr The incorporation of these rigid, heterocyclic UAA scaffolds can confer specific secondary structures and improve the pharmacokinetic profile of the resulting peptidomimetic. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for the chemical synthesis of peptides. wpmucdn.com The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. wpmucdn.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is a common strategy that employs mild, base-labile deprotection conditions. wpmucdn.commdpi.com
The integration of isoxazole-based unnatural amino acids into peptides has been successfully demonstrated using SPPS methodologies. mdpi.com Studies have shown that it is possible to couple an isoxazole (B147169) amino acid, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, to the N-terminal amino acid of a peptide bound to a solid support. mdpi.com This successful incorporation opens the door to creating a new class of bioactive peptides and peptidomimetics containing the isoxazole moiety, leveraging the efficiency and versatility of automated and manual SPPS techniques. mdpi.commdpi.com
Development of Molecular Probes for Biological Systems
Beyond therapeutic applications, heterocyclic scaffolds like benzo[d]isoxazole are valuable in the creation of molecular probes for studying biological systems. Fluorescent probes, in particular, are indispensable tools for visualizing and quantifying specific analytes within complex biological environments, including living cells and organisms. researchgate.netmdpi.com
The structural and photophysical properties of aromatic heterocycles can be tailored to design probes that respond to specific biological molecules or events. For instance, related benzo[d]thiazole-based probes have been developed to detect and image cysteine and hydrogen peroxide. researchgate.netmdpi.com These probes are often designed to be non-fluorescent initially but exhibit a strong "turn-on" fluorescent signal upon reaction with their target analyte. mdpi.com This mechanism provides high sensitivity and selectivity.
The benzo[d]isoxazole scaffold can similarly be functionalized with reactive groups and tuned electronically to serve as the core of novel fluorescent probes. By modifying the substituents on the benzo[d]isoxazole ring, researchers can develop probes with desirable properties such as large Stokes shifts, high quantum yields, and specificity for biological targets of interest. Such probes would enable real-time imaging of analytes in biological processes, contributing to a deeper understanding of cellular function and disease pathology. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 5-(Aminomethyl)benzo[d]isoxazol-3-amine?
Methodological Answer: Synthesis of isoxazole derivatives often involves condensation reactions or functional group transformations. For example, (3-Phenylisoxazol-5-yl)methylamine (a structural analog) is synthesized via nucleophilic substitution or cyclization of precursors like nitriles and hydroxylamine derivatives . Key parameters include temperature control (e.g., reflux in anhydrous solvents) and purification via column chromatography using silica gel. Reaction progress should be monitored by thin-layer chromatography (TLC) and confirmed via NMR spectroscopy .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Stability studies of isoxazol-3-amine derivatives recommend storage in amber glass containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis . Humidity-controlled environments (<40% RH) are critical to avoid deliquescence. Pre-storage analysis (e.g., HPLC purity checks) and periodic stability assessments (e.g., every 6 months) are advised .
Q. What analytical techniques are essential for confirming the purity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Complementary methods include mass spectrometry (MS) for molecular weight confirmation and differential scanning calorimetry (DSC) to verify melting points . For example, Thermo Scientific™ specifies ≥95% purity for similar compounds using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical during experimental work with this compound?
Methodological Answer: Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles compliant with EN 166/EU standards is mandatory . Fume hoods should be used for weighing and handling to minimize inhalation risks. Emergency procedures include immediate rinsing with water for skin/eye contact and activated charcoal administration for accidental ingestion .
Q. How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the benzo[d]isoxazole core and aminomethyl substituents. Infrared (IR) spectroscopy can validate functional groups (e.g., N-H stretches at ~3300 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can contradictions in reported spectral data for derivatives be resolved?
Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects or tautomeric equilibria. Researchers should replicate experiments using standardized solvents (e.g., DMSO-d₆ or CDCl₃) and cross-reference with databases like NIST Chemistry WebBook . For example, NIST’s rigorous data validation protocols ensure reliability in peak assignments for isoxazole derivatives .
Q. What experimental designs are optimal for studying pH-dependent reactivity?
Methodological Answer: Buffered solutions across a pH range (e.g., 2–12) should be prepared using phosphate or citrate buffers. Reactivity can be monitored via UV-Vis spectroscopy to track absorbance changes indicative of hydrolysis or ring-opening. Control experiments must account for temperature (25°C ± 0.1°C) and ionic strength . Kinetic studies may employ stopped-flow techniques for rapid reaction analysis .
Q. How can degradation pathways be elucidated under environmental conditions?
Methodological Answer: Long-term stability studies should simulate environmental exposure (e.g., UV light, humidity) using climate chambers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify degradation products like hydroxylated or dimerized species . Computational models (e.g., density functional theory) may predict bond cleavage tendencies in the isoxazole ring .
Q. What methodologies assess the compound’s biological activity in enzyme inhibition studies?
Methodological Answer: Enzyme kinetics (e.g., Michaelis-Menten assays) using purified target enzymes (e.g., kinases or hydrolases) are standard. Fluorescence-based assays with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) enable real-time monitoring of inhibition . Dose-response curves (IC₅₀ calculations) should include triplicate measurements and negative controls (DMSO-only) .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) using crystal structures from the Protein Data Bank (PDB) can simulate binding to active sites. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over 100-ns trajectories. Free energy perturbation (FEP) calculations quantify affinity differences between analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
